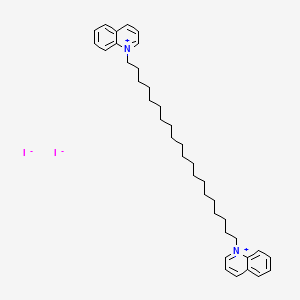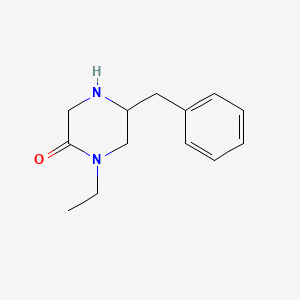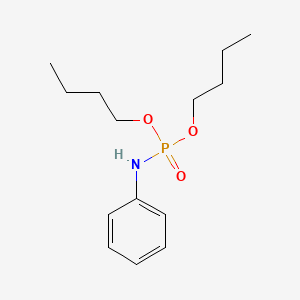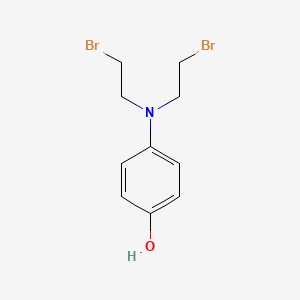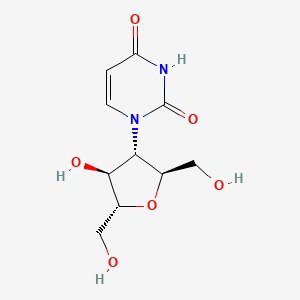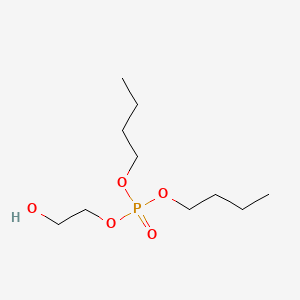
Phosphoric acid, dibutyl 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, dibutyl 2-hydroxyethyl ester is an organic compound with the molecular formula C10H23O5P. It is a type of phosphoric acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be synthesized through the esterification of phosphoric acid with 2-hydroxyethyl alcohol and dibutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-hydroxyethyl alcohol, and dibutyl alcohol, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, dibutyl 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-hydroxyethyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, dibutyl 2-hydroxyethyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which phosphoric acid, dibutyl 2-hydroxyethyl ester exerts its effects involves its ability to act as a chelating agent, binding to metal ions and facilitating their removal or transformation. The compound’s ester group can undergo hydrolysis, releasing phosphoric acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be compared with other similar compounds such as:
Dibutyl phosphate: Similar in structure but lacks the 2-hydroxyethyl group.
Phosphoric acid 2-hydroxyethyl methacrylate ester: Contains a methacrylate group, making it suitable for polymerization reactions.
Triphenyl phosphate: A triester of phosphoric acid with different alkyl groups, used in flame retardants and plasticizers.
The uniqueness of this compound lies in its combination of the dibutyl and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity that are valuable in various applications .
Propriétés
Numéro CAS |
130525-77-8 |
|---|---|
Formule moléculaire |
C10H23O5P |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
dibutyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-8-13-16(12,15-10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
IHYIUHPLGDTUKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


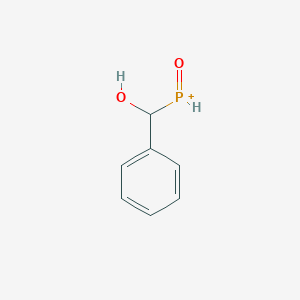
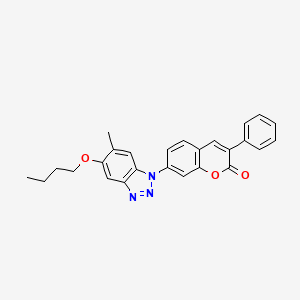

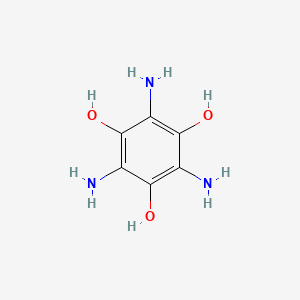
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
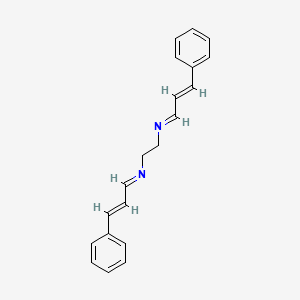
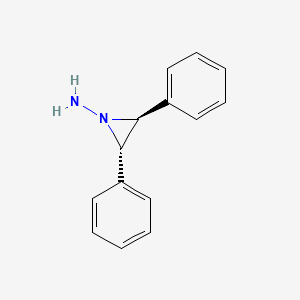
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

